BenchChemオンラインストアへようこそ!

7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

Procure this synthetic xanthine derivative to expand your purine-2,6-dione SAR library or as a potential impurity reference for linagliptin synthesis. Its but-2-enyl and unsubstituted piperidine substitutions differentiate it from clinical leads, making it suitable as a weak-binding probe in DPP-4 assays. Essential for HPLC method validation when screening for hydrogenated byproducts of the but-2-ynyl analog. Verify purity specifications and request a quote for your specific research quantity.

Molecular Formula C15H21N5O2
Molecular Weight 303.366
CAS No. 303973-83-3
Cat. No. B2786244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione
CAS303973-83-3
Molecular FormulaC15H21N5O2
Molecular Weight303.366
Structural Identifiers
SMILESCC=CCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C
InChIInChI=1S/C15H21N5O2/c1-3-4-10-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-8-6-5-7-9-19/h3-4H,5-10H2,1-2H3,(H,17,21,22)/b4-3+
InChIKeyVPBWGXVDCJZWOM-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione (CAS 303973-83-3): Procurement-Relevant Chemical Profile


7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione (CAS 303973-83-3) is a synthetic xanthine derivative featuring a purine-2,6-dione core substituted at positions 3, 7, and 8 . Vendor descriptions portfolio this compound under the dipeptidyl peptidase-4 (DPP-4) inhibitor class ; however, a systematic review of public primary literature, patents, and authoritative databases conducted for this guide found no peer-reviewed quantitative pharmacological characterization, and no direct comparative data against established analogs are publicly available [1]. Consequently, procurement decisions for this compound currently operate in a data-limited environment.

Why 7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione Cannot Be Assumed Interchangeable with In-Class DPP-4 Inhibitors


Within the purine-2,6-dione DPP-4 inhibitor scaffold, minor substituent modifications produce drastic differences in potency, selectivity, and pharmacokinetic (PK) profile [1]. For example, linagliptin (BI 1356) achieves an IC50 of 1 nM against DPP-4 through a specific combination of a but-2-ynyl N7 substituent, a 3-aminopiperidin-1-yl C8 group, and a quinazoline N1 extension [1]. In contrast, the target compound carries a but-2-enyl chain (alkene vs. alkyne) and an unsubstituted piperidine ring, both of which are documented in medicinal chemistry literature to reduce target-binding enthalpy, alter metabolic stability, and shift selectivity patterns relative to the clinical lead [2][3]. Without compound-specific quantitative selectivity, potency, ADME, or in vivo efficacy data, assuming functional equivalence to any reference DPP-4 inhibitor would be scientifically unsupported and carries a high risk of experimental failure.

Quantitative Differentiation Evidence: 7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione vs. Structural Analogs


Recommended Procurement Scenarios for 7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione Based on Available Evidence


Negative Control for DPP-4 Medicinal Chemistry Optimization Programs

Given the structural similarity to the linagliptin chemotype but with modifications predicted to weaken target binding (alkene side-chain, unsubstituted piperidine), this compound may serve as a weak-binder or inactive probe for establishing the sensitivity of biochemical or cell-based DPP-4 assays. Its use as a negative control must be validated internally against a reference inhibitor (e.g., linagliptin at 1–10 nM) before adoption.

Forced Degradation or Impurity Profiling Studies for Linagliptin Process Chemistry

The compound may arise as a potential process impurity or degradation product during linagliptin synthesis where hydrogenation of the but-2-ynyl group could generate the but-2-enyl analog. Procure this compound as a reference standard for HPLC/UPLC method development only after confirming retention-time alignment with impurity peaks observed in batch chromatograms.

Xanthine Scaffold Library Expansion for Exploratory Medicinal Chemistry

As part of scaffold-hopping or structure-activity relationship (SAR) expansion efforts, this compound adds diversity to the purine-2,6-dione library by introducing a C8-piperidine and N7-butenyl substitution pattern. Its value in a screening deck is to map the chemical space around the DPP-4 pharmacophore; expect potency to be >100-fold lower than the optimized lead unless internal data show otherwise.

Quote Request

Request a Quote for 7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.